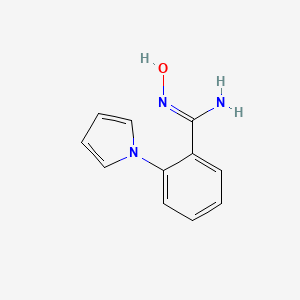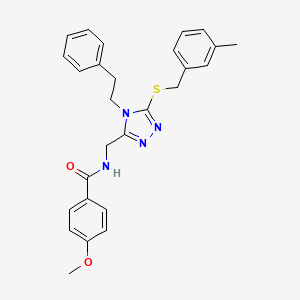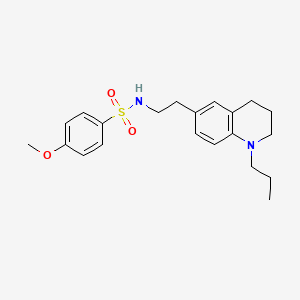
4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound that is often found in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline group would form a cyclic structure, while the benzenesulfonamide group would likely be attached to this ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .科学的研究の応用
Molecular Structure and Interactions
- The compound demonstrates significant molecular interactions, including intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. Such interactions are crucial in understanding the compound's potential in various scientific applications, particularly in drug design and molecular engineering (Gelbrich, Haddow, & Griesser, 2011).
Photodynamic Therapy and Cancer Treatment
- The compound's derivatives have been studied for their potential in photodynamic therapy, especially in cancer treatment. Their properties, such as high singlet oxygen quantum yield and appropriate photodegradation quantum yield, are significant for Type II mechanisms in photodynamic therapy, showing potential as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancement
- The compound's analogs have shown cognitive-enhancing properties, particularly in aged rat models. These findings are pertinent in exploring therapeutic options for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Diuretic and Antihypertensive Agents
- Synthesized derivatives of the compound have been evaluated for diuretic, antihypertensive, and anti-diabetic potential, showing significant pharmacological activities. These findings contribute to the development of new therapeutic agents in these domains (Rahman et al., 2014).
Antimicrobial and Antitubercular Activities
- Some synthesized compounds based on this chemical structure have demonstrated strong antimicrobial and antitubercular activities, highlighting their potential in developing new treatments for bacterial and fungal infections, as well as tuberculosis (Journals, Vora, & Vora, 2012).
Beta3 Adrenergic Receptor Agonism
- Tetrahydroisoquinoline derivatives of the compound, including benzenesulfonamide, have been identified as potent agonists of human beta3 adrenergic receptors, indicating potential applications in treating metabolic disorders (Parmee et al., 2000).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-3-14-23-15-4-5-18-16-17(6-11-21(18)23)12-13-22-27(24,25)20-9-7-19(26-2)8-10-20/h6-11,16,22H,3-5,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOIOQIXKQDGOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

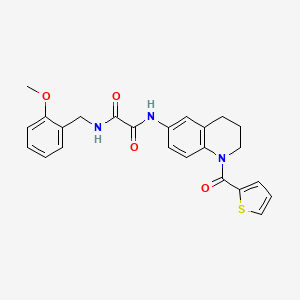
![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)

![3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386684.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2386687.png)
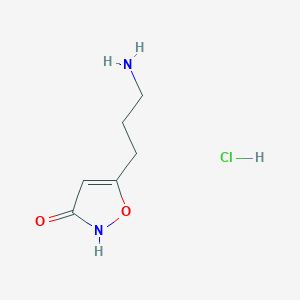

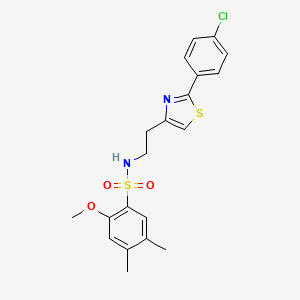
![12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2386693.png)
